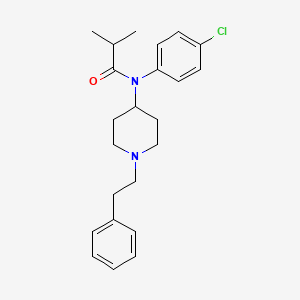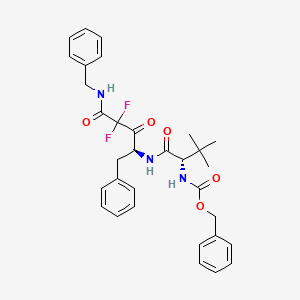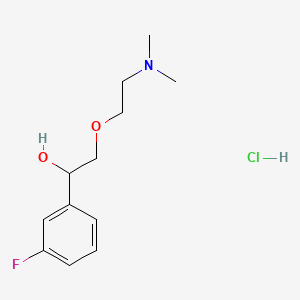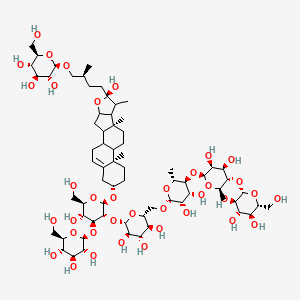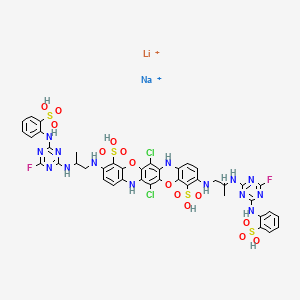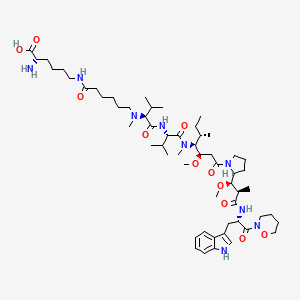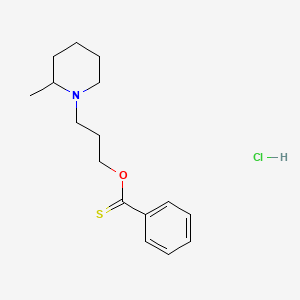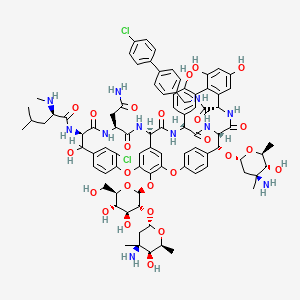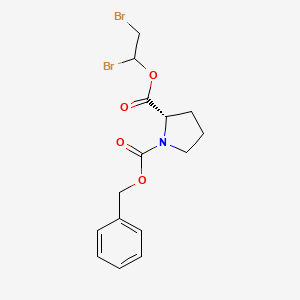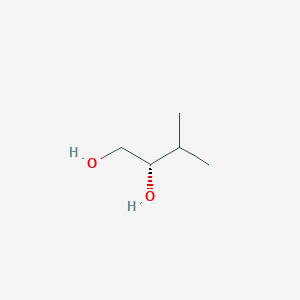
(2S)-3-Methyl-1,2-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Methyl-1,2-butanediol is an organic compound with the molecular formula C5H12O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-3-Methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the asymmetric reduction of 3-methyl-2-butanone using chiral catalysts or enzymes to achieve high enantioselectivity. This method is particularly useful for producing the (2S)-enantiomer with high optical purity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods leverage the ability of certain microorganisms to selectively reduce ketones to diols. The fermentation process is typically followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-Methyl-2-butanone or 3-methylbutanal.
Reduction: 3-Methyl-1-butanol.
Substitution: 3-Methyl-1,2-dichlorobutane.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-3-Methyl-1,2-butanediol involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation through the catalytic activity of enzymes. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-Methyl-1,2-butanediol: The enantiomer of (2S)-3-Methyl-1,2-butanediol, differing in the spatial arrangement of atoms around the chiral center.
2,3-Butanediol: A diol with a similar structure but without the methyl group at the third carbon.
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbons but lacking the methyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
CAS-Nummer |
24347-56-6 |
|---|---|
Molekularformel |
C5H12O2 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
(2S)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
HJJZIMFAIMUSBW-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)[C@@H](CO)O |
Kanonische SMILES |
CC(C)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


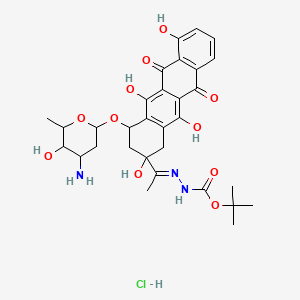

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
